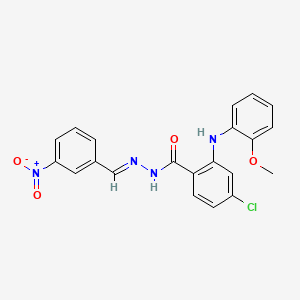![molecular formula C6H6Cl8O B14445665 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane CAS No. 73637-23-7](/img/structure/B14445665.png)
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane can be synthesized through a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane. The reaction steps are as follows :
-
Step 1: : Acetylene reacts with chlorine to form dichloroethene. [ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
-
Step 2: : Dichloroethene reacts with chlorine to form tetrachloroethane. [ \text{C}_2\text{H}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4 ]
Alternatively, it can be obtained directly by chlorination of 1,1,2-trichloroethane : [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct chlorination of ethylene or ethane, utilizing catalytic processes to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and acids, while reduction can yield less chlorinated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of wood stains, varnishes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane involves its interaction with cellular components. It is absorbed through passive diffusion and distributed throughout the body. It can induce genetic recombination and aneuploidy in certain organisms . The molecular targets and pathways involved include DNA and cellular enzymes that mediate these genetic changes.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated hydrocarbon with different physical and chemical properties.
1,1,1,2-Tetrachloroethane: An isomer with distinct industrial applications.
Tetrachloro-1,1-difluoroethane: A compound with similar chlorination but additional fluorine atoms.
Uniqueness
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
Propiedades
Número CAS |
73637-23-7 |
|---|---|
Fórmula molecular |
C6H6Cl8O |
Peso molecular |
377.7 g/mol |
Nombre IUPAC |
1,1,1,2-tetrachloro-2-(1,1,1,2-tetrachloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,5(9,10)11)15-4(2,8)6(12,13)14/h1-2H3 |
Clave InChI |
CFRWGANNSOAINS-UHFFFAOYSA-N |
SMILES canónico |
CC(C(Cl)(Cl)Cl)(OC(C)(C(Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



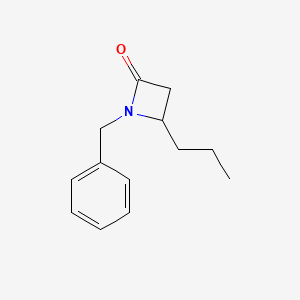
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
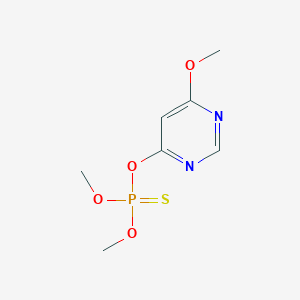
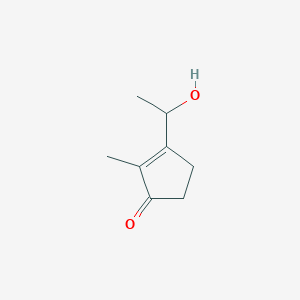
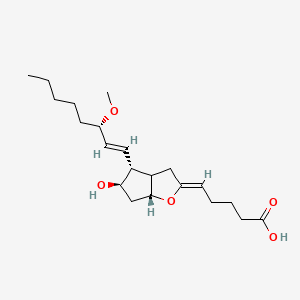
![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
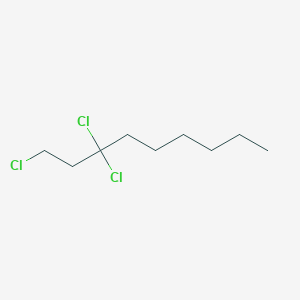
phosphane](/img/structure/B14445631.png)
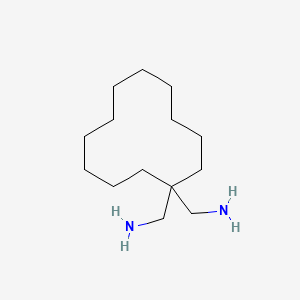
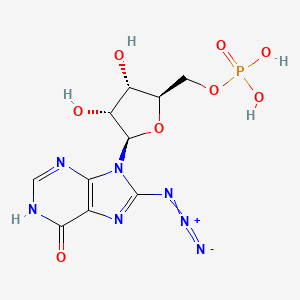
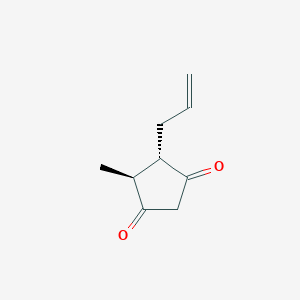
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
